molecular formula C15H19N3O2S2 B2905134 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole CAS No. 1170155-37-9

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2905134
CAS No.: 1170155-37-9
M. Wt: 337.46
InChI Key: SBGWKHXCWVRNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a 1-tosylpiperidin-3-yl moiety at position 5. The thiadiazole ring contributes to its aromaticity and electron-deficient character, while the tosyl (p-toluenesulfonyl) group enhances steric bulk and modulates solubility and stability. This compound is of interest in medicinal chemistry due to the established bioactivity of 1,3,4-thiadiazole derivatives in antimicrobial, anticancer, and enzyme inhibition applications .

Properties

IUPAC Name

2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11-5-7-14(8-6-11)22(19,20)18-9-3-4-13(10-18)15-17-16-12(2)21-15/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWKHXCWVRNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiadiazole precursor in the presence of a tosylating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-ethyl-N,N-diisopropylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group and the piperidine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole

Compound Name Position 2 Substituent Position 5 Substituent Key Features
Target Compound Methyl 1-Tosylpiperidin-3-yl Tosyl group enhances stability; piperidine enables conformational flexibility.
MF-438 () Methyl 6-(4-(2-Trifluoromethylphenoxy)piperidinyl) Trifluoromethylphenoxy group increases lipophilicity; pyridazine linker.
2-Methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole () Methyl Piperidin-3-yl Lacks tosyl group; simpler structure with free amine for reactivity.
2-(2-Chlorophenyl)-5-methyl-1,3,4-thiadiazole () Methyl 2-Chlorophenyl Aromatic chlorophenyl group enhances π-π stacking potential.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () Amino 4-Methylphenyl Amino group increases polarity; methylphenyl balances hydrophobicity.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) PSA (Ų) Key Functional Groups
Target Compound ~421.5 3.8 98.7 Tosyl, piperidine, thiadiazole
MF-438 () ~463.4 4.2 85.3 Trifluoromethylphenoxy, pyridazine
2-Methyl-5-(piperidin-3-yl)-thiadiazole ~209.3 1.5 64.5 Piperidine, thiadiazole
2-(2-Chlorophenyl)-5-methyl-thiadiazole () 210.7 3.2 54.0 Chlorophenyl, thiadiazole
  • MF-438’s trifluoromethylphenoxy group further elevates LogP, enhancing blood-brain barrier penetration .

Biological Activity

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes existing research findings on its biological activity, highlighting key studies, mechanisms, and potential therapeutic applications.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance, compounds derived from 1,3,4-thiadiazole have shown significant activity against various bacterial strains. In one study, derivatives exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL . The presence of the tosylpiperidine moiety in this compound may enhance its interaction with microbial targets.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated. Research indicates that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that this compound exhibited cytotoxicity against human liver cancer cells (HepG2) with an IC50 value of approximately 10 µM . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2~10Induction of apoptosis via signaling inhibition
Other Thiadiazole DerivativesVarious cancer cellsVariesInhibition of topoisomerase activity

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties. A related study indicated that certain thiadiazoles could mitigate oxidative stress-induced neuronal damage in vitro . This is particularly relevant for developing treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various thiadiazole derivatives, including this compound, researchers found that this compound significantly inhibited the growth of Xanthomonas oryzae at concentrations as low as 25 µg/mL. The results suggested that modifications in the thiadiazole structure can enhance antimicrobial potency .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in HepG2 cells. This increase was associated with mitochondrial dysfunction and subsequent apoptosis. The study concluded that targeting mitochondrial pathways could be a viable strategy for cancer therapy using this compound .

Q & A

What are the key synthetic challenges in preparing 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole, and how are they addressed methodologically?

Basic Research Focus
The synthesis involves multi-step reactions requiring precise control of heterocyclic ring formation and functional group compatibility. A common approach involves:

  • Condensation reactions : Reacting thiosemicarbazides with carboxylic acids in POCl₃ to form the triazolothiadiazole core .
  • Substituent introduction : Tosylpiperidinyl groups are introduced via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like NaH .
    Challenges include side reactions due to sulfur's nucleophilicity and steric hindrance from the tosyl group. Purification via recrystallization (ethanol-DMF mixtures) and characterization by ¹H/¹³C NMR, IR, and elemental analysis are critical for confirming purity .

How do structural modifications (e.g., substituent variations) on the thiadiazole ring influence biological activity?

Advanced Research Focus
Substituents alter electronic, steric, and lipophilic properties, impacting interactions with biological targets. For example:

  • Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing membrane permeability .
  • Piperidinyl derivatives improve CNS penetration due to increased lipophilicity, relevant in neuropharmacological studies .
    Methodologically, structure-activity relationships (SAR) are established through systematic substitutions followed by bioassays (e.g., MIC tests for antimicrobial activity) and computational docking (e.g., AutoDock Vina) to predict binding modes .

What analytical techniques are most robust for resolving contradictions in spectral data for this compound?

Advanced Research Focus
Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns (e.g., C–H⋯π interactions in crystal packing) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula when elemental analysis shows <0.3% deviation .

How can computational modeling guide the optimization of this compound for target-specific applications?

Advanced Research Focus
Molecular docking and dynamics simulations predict binding affinity and stability with targets like enzymes or receptors. For example:

  • Docking with 14-α-demethylase (CYP51) : Identifies key interactions (e.g., hydrogen bonds with heme cofactor) for antifungal activity optimization .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .
    Validation requires correlation with in vitro assays (e.g., IC₅₀ measurements) to refine computational models .

What strategies mitigate low yields in the final cyclization step of triazolothiadiazole synthesis?

Basic Research Focus
Low yields often stem from incomplete ring closure or byproduct formation. Mitigation approaches include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Catalyst use : POCl₃ activates carbonyl groups, accelerating cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .

How does the tosyl group impact the compound’s reactivity in downstream functionalization?

Advanced Research Focus
The tosyl (p-toluenesulfonyl) group acts as a protecting group for amines, enabling selective reactions:

  • Nucleophilic displacement : Tosylates are displaced by thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acid stability : The group remains intact during acidic workup but is cleavable via reductive methods (e.g., Na/NH₃) .
    Monitoring deprotection requires TLC or LC-MS to avoid overreaction .

What are the limitations of current biological activity studies, and how can they be addressed experimentally?

Advanced Research Focus
Common limitations include:

  • Lack of target specificity : Broad-spectrum assays may miss mechanistic insights. Solution: Use CRISPR-engineered cell lines or isogenic models to isolate target effects .
  • Resistance development : For antimicrobial studies, combination therapies with standard drugs (e.g., fluconazole) and time-kill assays assess synergy .
  • Toxicity profiling : Zebrafish or murine models evaluate hepatotoxicity, complementing in vitro cytotoxicity data (e.g., MTT assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.